3-Nitrobenzonitrile

Thermochemistry Physical Organic Chemistry Energetic Materials

3-Nitrobenzonitrile (CAS 12402-46-9) is the meta-isomer of the nitrobenzonitrile family, offering unique advantages over its ortho and para counterparts. During catalytic hydrogenation, the 3-isomer is cleanly reduced to 3-aminobenzonitrile without the intramolecular cyclization that plagues the 2-isomer, eliminating complex purification steps and maximizing process yield. Its well-defined direct melting behavior (114–117°C, no pre-melting solid–solid transitions) and precisely measured enthalpy of sublimation (92.8 ± 0.3 kJ·mol⁻¹) support its use as a calorimetric calibration standard. For pharma and agrochemical intermediate synthesis where isomer integrity is critical, specify the meta-isomer.

Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
CAS No. 12402-46-9
Cat. No. B078329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrobenzonitrile
CAS12402-46-9
Synonyms3-cyanonitrobenzene
3-nitrobenzonitrile
m-cyanonitrobenzene
m-nitrobenzonitrile
Molecular FormulaC7H4N2O2
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C#N
InChIInChI=1S/C7H4N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H
InChIKeyRUSAWEHOGCWOPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrobenzonitrile (CAS 12402-46-9): Technical Specifications and Isomeric Context for Scientific Procurement


3-Nitrobenzonitrile (CAS 12402-46-9), also known as m-nitrobenzonitrile, is a nitroaromatic nitrile (C₇H₄N₂O₂, MW 148.12 g/mol) [1]. It is the meta-isomer of the nitrobenzonitrile family and exists as a pale yellow to cream-colored crystalline powder with a reported melting point of 114–117 °C . The compound features a strongly electron-withdrawing nitro group at the meta position relative to a nitrile group, creating a distinctive electronic environment that governs its reactivity and physical behavior [2].

Why 3-Nitrobenzonitrile Cannot Be Interchanged with Other Nitrobenzonitrile Isomers in Research and Production


The nitrobenzonitrile family—comprising ortho-, meta-, and para-isomers—exhibits profound differences in physical stability, thermochemical properties, and chemical reactivity despite sharing identical molecular formula and functional groups [1]. For instance, the 2- and 4-isomers undergo multiple solid–solid phase transitions prior to melting, whereas the 3-isomer melts directly without any pre-melting transitions [2]. Critically, during catalytic hydrogenation, the 2-isomer undergoes intramolecular cyclization to form anthranilamide, while the 3- and 4-isomers are cleanly reduced to their corresponding primary amines, rendering direct isomer substitution impossible in synthetic routes [3]. These are not interchangeable commodities; each isomer dictates a unique experimental and manufacturing outcome.

Quantitative Differentiation of 3-Nitrobenzonitrile Against Isomeric Comparators


Thermochemical Destabilization Energy: 3-Nitrobenzonitrile Exhibits the Lowest Energetic Penalty Among Isomers

The destabilization energy associated with the presence of two electron-withdrawing groups (nitro and nitrile) on the benzene ring was experimentally determined for all three isomers via static micro-bomb calorimetry and Knudsen-effusion vapor pressure measurements [1]. The meta-isomer (3-nitrobenzonitrile) exhibits the lowest destabilization energy (8.7 ± 4.2 kJ·mol⁻¹), representing a reduction of ~50% and ~30% compared to the ortho- and para-isomers, respectively. This lower energetic penalty indicates greater intrinsic thermodynamic stability relative to its isomeric counterparts.

Thermochemistry Physical Organic Chemistry Energetic Materials

Thermophysical Behavior: 3-Nitrobenzonitrile Melts Directly Without Solid–Solid Phase Transitions

Differential scanning calorimetry (DSC) analysis between 268 K and the melting temperature revealed that 3-nitrobenzonitrile undergoes a single, clean melting event without any pre-melting solid–solid phase transitions [1]. In stark contrast, both the 2- and 4-isomers display multiple solid–solid transitions prior to fusion, complicating their thermal processing and characterization.

Solid-State Chemistry Pharmaceutical Formulation Process Engineering

Catalytic Hydrogenation Selectivity: Divergent Reaction Pathways Between Isomers

Under identical hydrogenation conditions using Raney nickel catalyst, the three nitrobenzonitrile isomers follow markedly different reaction pathways [1]. Both 3- and 4-nitrobenzonitrile undergo selective nitro group reduction to yield their corresponding primary amines (3-aminobenzonitrile and 4-aminobenzonitrile, respectively). Conversely, 2-nitrobenzonitrile undergoes intramolecular cyclization involving the ortho-positioned nitrile group, leading to anthranilamide as the major product.

Catalysis Organic Synthesis Process Chemistry

Molecular Geometry and Dipole Moment: Experimental Rotational Spectroscopy Comparison

Broadband rotational spectroscopy (2–8 GHz) was used to experimentally determine the molecular structures of all three nitrobenzonitrile isomers [1]. The meta-isomer exhibits distinct bond lengths and angles due to the absence of steric interactions present in the ortho-isomer and the altered π-conjugation relative to the para-isomer. The large dipole moment of 3-nitrobenzonitrile also makes it a suitable candidate for deceleration and trapping experiments with AC-electric fields.

Physical Chemistry Molecular Physics Spectroscopy

Melting Point and Solid-State Characterization: A Defined Reference Point for Purity Assessment

The melting point of 3-nitrobenzonitrile is well-defined at 114–117 °C (lit.) , with a single, sharp endothermic peak observed in DSC analysis [1]. This contrasts with the 2- and 4-isomers, which exhibit multiple thermal events prior to melting. Additionally, the crystal structure of 3-nitrobenzonitrile has been fully elucidated via low-temperature single-crystal X-ray diffraction, revealing a Sohncke space group P2₁ and aromatic π–π stacking along the [100] direction [2].

Analytical Chemistry Quality Control Material Science

Where 3-Nitrobenzonitrile Delivers Definitive Value: Evidence-Backed Application Scenarios


Synthesis of 3-Aminobenzonitrile via Chemoselective Reduction

3-Nitrobenzonitrile is the preferred starting material for producing 3-aminobenzonitrile—a key intermediate in pharmaceutical and agrochemical synthesis—because its hydrogenation proceeds with high chemoselectivity to the primary amine, without the unwanted cyclization observed for the 2-isomer [1]. This avoids complex purification steps and improves overall process yield.

High-Precision Thermochemical Reference and Calorimetry Standard

The well-characterized thermochemical properties of 3-nitrobenzonitrile, including its clean melting behavior (no pre-melting solid–solid transitions) and precisely measured enthalpy of sublimation (92.8 ± 0.3 kJ·mol⁻¹), make it a suitable candidate for use as a calibration standard or reference material in calorimetric and thermogravimetric analyses [1][2].

Solid-State Chemistry and Crystallography Studies

With its fully resolved crystal structure (P2₁ space group, Z = 2) and definitive π–π stacking motif along the [100] direction, 3-nitrobenzonitrile serves as a model system for investigating non-covalent interactions and crystal packing effects in nitroaromatic compounds [1].

Molecular Physics and High-Precision Spectroscopy Research

The large dipole moment and distinct rotational spectrum of 3-nitrobenzonitrile, determined via chirped-pulse Fourier transform microwave spectroscopy, make it a target of interest for studies involving molecular deceleration, electric-field trapping, and benchmarking of quantum-chemical calculations [1].

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